(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride
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Overview
Description
“(S)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride” is a compound that contains a benzamide group, a fluorine atom, and a piperidine ring. The “S” denotes the stereochemistry of the compound, indicating that it is the “S” (sinister, or left) enantiomer .
Molecular Structure Analysis
The compound contains a benzamide group, which consists of a benzene ring attached to an amide group. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The fluorine atom is likely attached to the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors like the presence of the fluorine atom and the piperidine ring could influence properties like polarity, solubility, and stability .Scientific Research Applications
Impact on Pharmacokinetics and Cancer Treatment
The research on novel Anaplastic Lymphoma Kinase (ALK) inhibitors, including compounds with structural similarities to benzamide derivatives, highlights their potential in cancer treatment. These studies indicate how altering chemical structures can affect enzymatic hydrolysis, plasma stability, and pharmacokinetics, crucial for developing effective cancer therapies (Teffera et al., 2013).
Antineoplastic Tyrosine Kinase Inhibitors
Flumatinib, an antineoplastic tyrosine kinase inhibitor in Phase I clinical trials in China for treating chronic myelogenous leukemia (CML), demonstrates the critical role of metabolic pathways in the efficacy and safety of novel therapeutic agents (Gong et al., 2010).
Antimicrobial and Antifungal Applications
Compounds structurally similar to benzamides have shown significant activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial and antifungal agents (Anuse et al., 2019).
Potential in Alzheimer's Disease Treatment
The development and evaluation of compounds targeting specific receptors, such as serotonin 1A receptors, provide a foundation for exploring novel treatments for cognitive disorders like Alzheimer's disease (Kepe et al., 2006).
Exploring Antipsychotic Agents
Research into substituted benzamides as D2/5-HT2 antagonists and 5-HT1a agonists furthers understanding of neuroleptic agents, contributing to the development of atypical antipsychotic medications with improved profiles and reduced side effects (Norman et al., 1996).
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYLZZUWQPQMBN-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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